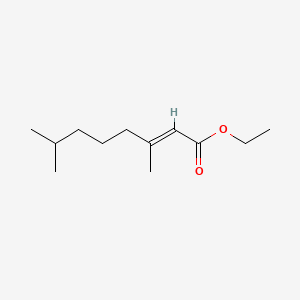

(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester

Description

Properties

IUPAC Name |

ethyl (E)-3,7-dimethyloct-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h9-10H,5-8H2,1-4H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEFKHXRQLTKCX-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester can be synthesized through the esterification of 3,7-dimethyl-2-octenoic acid with ethanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl 3,7-dimethyl-2-octenoate involves similar esterification processes but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The reaction mixture is often distilled to separate the ester from other by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3,7-dimethyl-2-octenoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Hydrolysis: 3,7-dimethyl-2-octenoic acid and ethanol.

Reduction: 3,7-dimethyl-2-octen-1-ol.

Oxidation: 3,7-dimethyl-2-octenoic acid.

Scientific Research Applications

Applications in Flavor and Fragrance Industries

Flavoring Agent:

- The compound is utilized as a flavoring agent due to its fruity aroma. It enhances the sensory profile of food products and beverages, making it a popular choice in the food industry.

Fragrance Component:

- In the fragrance industry, (E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester is valued for its pleasant scent. It is often incorporated into perfumes and personal care products to provide a fresh and fruity note.

Biological Activities

Antimicrobial Properties:

- Research indicates that this compound exhibits moderate antibacterial activity against certain bacterial strains. This property positions it as a candidate for use in antimicrobial formulations.

Insect Repellent:

- Studies have explored its potential as a natural insect repellent. The compound's ability to mask undesirable odors enhances its efficacy in repelling insects.

Safety Assessment

A safety assessment conducted on this compound evaluated various toxicity endpoints including genotoxicity and skin sensitization. The findings suggest that:

- Genotoxicity: Not expected to be genotoxic.

- Skin Sensitization: Exposure levels are below the threshold for concern.

- Environmental Safety: It is not classified as Persistent, Bioaccumulative, and Toxic (PBT) under current regulatory standards .

Case Studies

-

Insect Repellent Efficacy:

A study demonstrated that formulations containing this compound significantly reduced mosquito attraction compared to control groups. This suggests its potential application in developing natural insect repellents. -

Antibacterial Activity:

Research focusing on the antibacterial properties of this compound showed promising results against Gram-positive bacteria, indicating potential use in developing antimicrobial agents for food preservation or topical applications.

Mechanism of Action

The mechanism of action of ethyl 3,7-dimethyl-2-octenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis in biological systems, releasing 3,7-dimethyl-2-octenoic acid and ethanol. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Structural Analogues

Ethyl esters of fatty acids share a common ester functional group but differ in chain length, branching, and unsaturation. Key structural analogues include:

Key Structural Differences :

Physicochemical Properties

While explicit data for the target compound is absent, inferences can be drawn from similar esters:

- Volatility: Branched esters (e.g., ethyl 9-hexadecenoate ) typically exhibit lower boiling points than their linear counterparts due to reduced intermolecular forces. The (E)-configuration may further influence volatility compared to (Z)-isomers.

- Solubility : Increased branching and unsaturation likely enhance lipid solubility, making the compound more compatible with hydrophobic matrices (e.g., essential oils or lipid-based drug formulations) .

- Chromatographic Behavior : Chiral selectivity in mandelic acid ethyl ester derivatives () suggests that stereochemistry (e.g., E/Z configuration) significantly impacts retention times and separation efficiency in gas chromatography.

Research Findings and Gaps

- Synthetic Pathways: Ethyl esters are often synthesized via esterification of carboxylic acids with ethanol. The branched structure of the target compound suggests possible derivation from terpenoid precursors, as seen in methyl jasmonate derivatives from Litchi chinensis .

- Analytical Challenges : Structural complexity (branching, stereochemistry) necessitates advanced techniques like NMR and chiral chromatography for characterization, as demonstrated for mandelic acid derivatives .

- Biological Activity: While ethyl esters of phenolic acids (e.g., caffeic acid ethyl ester) exhibit antioxidant properties , the bioactivity of the target compound remains unexplored in the provided evidence.

Biological Activity

(E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester, commonly referred to as ethyl citronellate, is an organic compound with the molecular formula and a CAS number of 59060-59-2. This ester is characterized by its fruity aroma and is primarily utilized in the flavoring and fragrance industries. The compound is derived from the esterification of 3,7-dimethyl-2-octenoic acid with ethanol, often facilitated by an acid catalyst such as sulfuric acid under reflux conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Studies have demonstrated moderate antibacterial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy varies depending on concentration and the specific strain being tested.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Candida albicans | 0.8 mg/mL |

Insect Repellent Properties

The compound has garnered attention for its potential as a natural insect repellent . Research suggests that it may effectively repel mosquitoes and other biting insects, making it a candidate for use in eco-friendly pest control solutions.

Antioxidant Activity

Limited studies have indicated that this compound may possess antioxidant properties . While specific data is scarce, preliminary findings suggest its ability to scavenge free radicals, which could have implications for health and wellness applications.

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The ester functional group can undergo hydrolysis in biological systems, releasing 3,7-dimethyl-2-octenoic acid and ethanol. These metabolites may participate in various metabolic pathways that contribute to the compound's bioactivity .

Study on Antibacterial Efficacy

A study conducted by researchers aimed at evaluating the antibacterial properties of this compound found significant inhibition of bacterial growth at certain concentrations. The study highlighted the importance of further exploring the compound's potential in pharmaceutical applications as a natural preservative or therapeutic agent.

Insect Repellent Effectiveness

In another investigation focusing on natural insect repellents, this compound was tested against common mosquito species. Results indicated a notable reduction in mosquito landings on treated surfaces compared to control groups, suggesting its effectiveness as a repellent agent .

Q & A

Basic Question: What are the recommended methods for synthesizing (E)-3,7-Dimethyl-2-octenoic Acid Ethyl Ester with high stereochemical purity?

Methodological Answer:

The synthesis of this compound typically involves esterification or transesterification reactions. For stereochemical control, catalytic asymmetric methods or chiral auxiliaries are critical. For example, coupling 3,7-dimethyl-2-octenoic acid with ethanol under acid catalysis (e.g., sulfuric acid) at controlled temperatures (60–80°C) can yield the ethyl ester. To ensure E-isomer purity, reaction conditions must avoid isomerization—low temperatures and inert atmospheres (e.g., nitrogen) are recommended . Post-synthesis, purification via fractional distillation or preparative HPLC is essential to separate stereoisomers .

Basic Question: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- GC-MS : Resolves volatile components and confirms molecular weight (C15H26O2, m/z 238.4) .

- NMR : ¹H NMR can verify the E-configuration via coupling constants (J = 12–16 Hz for trans double bonds). ¹³C NMR identifies ester carbonyl signals (~170 ppm) .

- HPLC with UV/RI detection : Quantifies purity (>98%) and detects non-volatile impurities .

Calibration against certified reference materials (CRMs) ensures accuracy .

Advanced Question: How can contradictory data in isomer identification be resolved during analysis?

Methodological Answer:

Contradictions often arise from overlapping spectral signals or inadequate separation. Mitigation strategies include:

- 2D NMR (COSY, NOESY) : Differentiates E/Z isomers by correlating proton-proton spatial interactions .

- Chiral stationary phase chromatography : Separates enantiomers using columns like Chiralcel OD-H .

- Isotopic labeling : Track isomer stability under experimental conditions (e.g., thermal stress) .

Cross-validation with computational methods (DFT calculations for expected NMR shifts) adds robustness .

Advanced Question: What experimental protocols are recommended for studying its stability under varying storage conditions?

Methodological Answer:

Design accelerated stability studies:

- Temperature/humidity stress : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control). Monitor degradation via periodic HPLC .

- Light exposure : Use ICH Q1B guidelines for photostability testing in UV/visible light chambers .

- Oxidative stability : Add antioxidants (e.g., BHT) and compare degradation kinetics using headspace GC-MS to detect volatile byproducts .

Advanced Question: How can researchers investigate its interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

Employ biophysical and computational approaches:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets .

- Molecular docking simulations : Use AutoDock Vina to predict binding poses and affinity scores .

- Metabolomic profiling : Treat cell lines with the compound and analyze lipidomic changes via LC-MS/MS, focusing on fatty acid metabolism pathways .

Validate findings with competitive inhibition assays (e.g., IC50 determination) .

Basic Question: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

Refer to SDS guidelines (GHS classification):

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .

- Ventilation : Handle in a fume hood to avoid inhalation of vapors .

- Spill management : Absorb with inert material (silica gel) and dispose as hazardous waste .

- Emergency protocols : Immediate rinsing with water for skin/eye contact and medical consultation .

Advanced Question: How can researchers address discrepancies in bioactivity data across different assay systems?

Methodological Answer:

Discrepancies may stem from assay sensitivity or cellular context. Solutions include:

- Dose-response standardization : Use a unified concentration range (e.g., 1 nM–100 µM) across assays .

- Cell line validation : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. primary hepatocytes) .

- Orthogonal assays : Confirm results with complementary methods (e.g., fluorescence polarization and SPR for binding studies) .

Statistical tools like Bland-Altman plots quantify inter-assay variability .

Basic Question: What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

Methodological Answer:

- LC-HRMS : Detects non-volatile impurities (e.g., unreacted acid or ethanol byproducts) with ppm-level sensitivity .

- Headspace GC-MS : Identifies residual solvents (e.g., ethyl acetate, hexane) .

- Karl Fischer titration : Measures water content (<0.1% w/w) to assess hygroscopicity .

Validate against pharmacopeial standards (e.g., USP-NF guidelines for ester purity) .

Advanced Question: How can computational modeling aid in predicting the compound’s physicochemical properties?

Methodological Answer:

Use software like ACD/Labs or ChemAxon:

- LogP calculation : Predict lipophilicity (estimated LogP ~4.2) for bioavailability studies .

- pKa estimation : Determine ionization states under physiological pH (e.g., ester group stability) .

- MD simulations : Model membrane permeability using lipid bilayer systems .

Cross-check predictions with experimental data (e.g., shake-flask LogP measurements) .

Advanced Question: What strategies optimize the compound’s solubility for in vitro bioassays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤0.1% v/v) combined with cyclodextrins or liposomes .

- pH adjustment : For ionizable groups, prepare buffers (e.g., PBS pH 7.4) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles; characterize size (DLS) and encapsulation efficiency (UV-Vis) .

Validate solubility via nephelometry or equilibrium solubility assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.